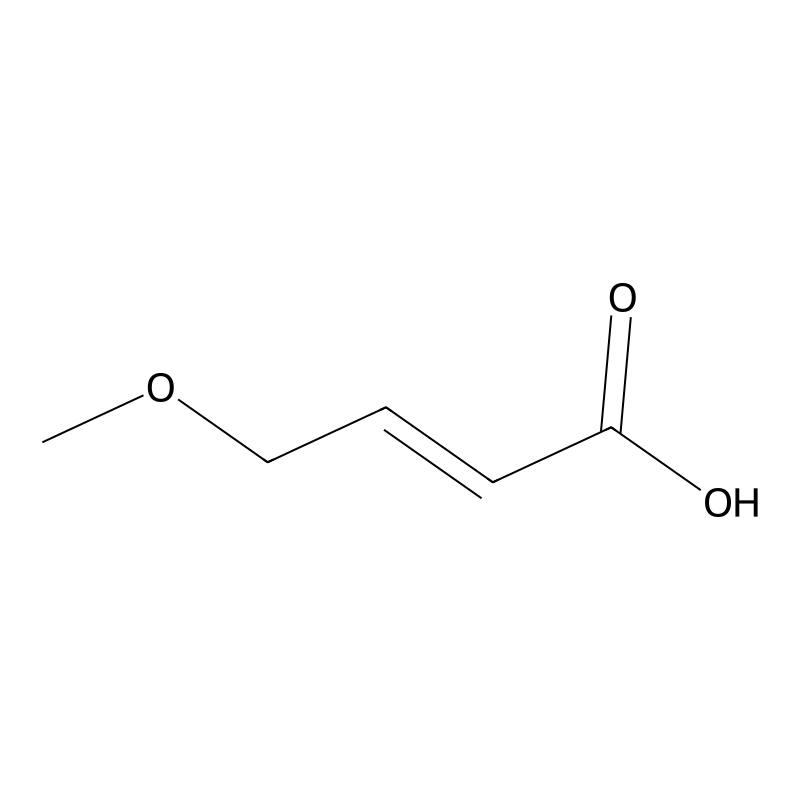

(2E)-4-Methoxy-2-butenoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Sorbic Acid:

(E)-4-Methoxybut-2-enoic acid readily hydrolyzes to form sorbic acid, a well-known and widely used antimicrobial agent []. This makes it a potential precursor for the production of sorbic acid, which has applications in food preservation, cosmetics, and pharmaceuticals [].

Potential in Biocatalysis:

Studies have explored the use of (E)-4-methoxybut-2-enoic acid as a substrate for enzymes []. Enzymes are biological catalysts that can accelerate specific chemical reactions. Understanding how enzymes interact with this molecule could contribute to the development of new biocatalytic processes for various applications, such as the synthesis of valuable chemicals or the degradation of pollutants [].

Research in Medicinal Chemistry:

(E)-4-Methoxybut-2-enoic acid has been investigated for its potential antimicrobial and antifungal activities []. However, further research is needed to determine its efficacy and safety for potential therapeutic applications [].

(2E)-4-Methoxy-2-butenoic acid, also known as (E)-4-methoxybut-2-enoic acid, is an organic compound with the molecular formula CHO. It features a double bond between the second and third carbon atoms, which classifies it as a conjugated alkene. The presence of a methoxy group (-OCH) at the fourth carbon and a carboxylic acid group (-COOH) at the end of the chain contributes to its chemical reactivity and potential biological activity. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and agrochemicals due to its unique structural properties.

- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

- Hydrogenation: The double bond can be hydrogenated to yield saturated compounds.

- Nucleophilic Addition: The electrophilic nature of the carbonyl carbon in its carboxylic acid group allows for nucleophilic attack by various nucleophiles.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding alkene.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that (2E)-4-methoxy-2-butenoic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, compounds with similar structures have been implicated in anti-inflammatory and anticancer activities, suggesting that (2E)-4-methoxy-2-butenoic acid may share these beneficial properties .

The synthesis of (2E)-4-methoxy-2-butenoic acid can be achieved through several methods:

- Condensation Reaction: One common method involves the reaction of methoxyacetaldehyde with malonic acid derivatives under basic conditions, leading to the formation of (2E)-4-methoxy-2-butenoic acid through a series of condensation and decarboxylation steps .

- Asymmetric Hydrogenation: Another method includes asymmetric hydrogenation of acrylic acids, which can produce optically active versions of this compound .

- Alkylation Reactions: The use of alkyl halides in alkylation reactions with suitable nucleophiles can also yield (2E)-4-methoxy-2-butenoic acid .

(2E)-4-Methoxy-2-butenoic acid finds applications in various domains:

- Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Agriculture: It may be used as an agrochemical due to its biological activity against pests.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both industrial and research settings.

Several compounds share structural similarities with (2E)-4-methoxy-2-butenoic acid, including:

- Butenoic Acid: A simpler structure without the methoxy group; serves as a baseline for comparison.

- Methacrylic Acid: Contains a similar double bond but differs in substituents; used extensively in polymer chemistry.

- Cinnamic Acid: Exhibits similar conjugated double bonds and is known for its biological activities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2E)-4-Methoxy-2-butenoic Acid | Alkene with carboxylic group | Methoxy substituent enhances reactivity |

| Butenoic Acid | Simple alkene | Lacks substituents; serves as a reference |

| Methacrylic Acid | Alkene with methyl ester | Used in polymerization |

| Cinnamic Acid | Trans-alkene | Known for antioxidant properties |

The uniqueness of (2E)-4-methoxy-2-butenoic acid lies in its specific substitution pattern, which may influence its reactivity and biological activity compared to these similar compounds .

Microwave-Assisted Aldol-Condensation Approaches for 4-Oxo-2-Butenoic Acid Derivatives

Microwave irradiation has emerged as a key technology for synthesizing α,β-unsaturated carboxylic acids. A 2021 study demonstrated the aldol-condensation of glyoxylic acid with methyl ketones under microwave conditions to yield 4-oxo-2-butenoic acid derivatives. The reaction efficiency depends on the substituent nature:

- Aryl methyl ketones (e.g., 4-methoxyacetophenone) require tosic acid catalysis at 160°C, achieving yields up to 94%.

- Aliphatic methyl ketones (e.g., cyclohexylmethyl ketone) instead utilize pyrrolidine and acetic acid at 60°C, yielding 52%.

Frontier molecular orbital calculations rationalize these substituent effects, where electron-rich aryl groups stabilize transition states via resonance, while aliphatic substrates rely on steric accessibility.

Table 1: Microwave-Assisted Aldol-Condensation Optimization

| Substrate Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxyacetophenone | Tosic acid | 160 | 94 |

| Cyclohexylmethyl ketone | Pyrrolidine/AcOH | 60 | 52 |

| 4-Cyanoacetophenone | Tosic acid | 160 | 45 |

Enzymatic Catalysis Pathways in Stereoselective Production

Enzymatic methods offer stereocontrol for (2E)-4-methoxy-2-butenoic acid synthesis. A chemo-enzymatic approach combines carboxylic acid reductase (CAR) from Mycobacterium sp. with Wittig reactions:

- CAR reduces phenylacetic acid to 2-phenylethanol.

- Subsequent Wittig olefination extends the carbon chain, forming α,β-unsaturated esters.

This method achieves enantiomeric excess (>99% ee) by leveraging the stereospecificity of CAR, avoiding racemization common in traditional synthetic routes. The enzyme exhibits broad substrate specificity, including aliphatic and aromatic carboxylic acids, enabling scalable production of stereopure derivatives.

Industrial-Scale Process Development for α,β-Unsaturated Carboxylic Acid Analogues

Industrial synthesis of (2E)-4-methoxy-2-butenoic acid focuses on continuous-flow systems and bio-based feedstocks:

- Continuous-flow oxidation: Crotonaldehyde is oxidized to crotonic acid using air in a Soxhlet extractor, achieving 85% yield with minimal byproducts.

- Bio-based production: Polyhydroxybutyrate (PHB) depolymerization via thermolytic distillation at 170°C recovers crotonic acid at 92% efficiency, offering a sustainable alternative.

Table 2: Industrial Process Comparison

| Method | Feedstock | Conditions | Yield (%) |

|---|---|---|---|

| Continuous-flow oxidation | Crotonaldehyde | Air, 150°C | 85 |

| PHB thermolysis | Bacterial biomass | 170°C, 150 mbar | 92 |

(2E)-4-Methoxy-2-butenoic acid, also known as methoxyvinylglycine or L-2-amino-4-methoxy-trans-3-butenoic acid, demonstrates significant antimicrobial activity against various Gram-negative bacterial pathogens through multiple mechanistic pathways [2] [4] [13]. The compound was originally identified as a potent antibiotic during systematic screening for new antimicrobial agents, where it showed reversible inhibition of Bacillus subtilis and Escherichia coli growth [2] [13].

The primary antimicrobial mechanism involves the compound's function as a mechanism-based inhibitor of pyridoxal phosphate-dependent enzymes, which are essential for bacterial metabolism and survival [11] [14]. The compound forms stable adducts with enzyme-bound pyridoxal phosphate through transamination reactions, leading to irreversible enzyme inactivation [11] [14]. This mechanism is particularly effective against Gram-negative pathogens due to their reliance on pyridoxal phosphate-dependent enzymatic pathways for amino acid metabolism and cell wall biosynthesis [13] [22].

Research demonstrates that (2E)-4-Methoxy-2-butenoic acid exhibits potent growth inhibitory effects against Escherichia coli K-12, with the inhibition being reversible upon addition of methionine, indicating a competitive relationship with methionine metabolism [2] [12] [20]. The compound also shows significant activity against other clinically relevant Gram-negative pathogens including Pseudomonas aeruginosa and Erwinia amylovora [13] [20] [22].

| Target Organism | Inhibition Type | Activity Level | Reversibility | Reference Citation |

|---|---|---|---|---|

| Escherichia coli K-12 | Growth inhibition | Significant | Reversible with methionine | [2] [12] [13] |

| Bacillus subtilis | Growth inhibition | Potent | Reversible with methionine | [2] [13] [22] |

| Staphylococcus aureus | Growth inhibition | Moderate | Not specified | [11] [13] |

| Pseudomonas aeruginosa | Growth inhibition | Variable | Not specified | [20] |

| Erwinia amylovora | Growth inhibition | Significant | Not specified | [13] [22] |

The antimicrobial activity is mediated through disruption of essential metabolic processes, particularly those involving amino acid biosynthesis and protein synthesis [4] [13]. The compound interferes with bacterial cell membrane integrity and inhibits key enzymes involved in bacterial growth and reproduction [13]. Studies have shown that the effective concentrations required for growth inhibition vary depending on the bacterial strain and environmental conditions, with some strains showing enhanced susceptibility under iron-limited conditions [20] [22].

Antimetabolite Activity in Microbial Growth Inhibition

(2E)-4-Methoxy-2-butenoic acid functions as a potent antimetabolite, particularly acting as a methionine antagonist in various biological systems [6] [10] [13]. The compound's antimetabolite properties stem from its structural similarity to naturally occurring amino acids, allowing it to interfere with normal cellular metabolism through competitive inhibition mechanisms [10] [13].

The primary antimetabolite activity involves inhibition of S-adenosylmethionine synthetase, a critical enzyme in methionine metabolism and cellular methylation processes [6]. In L1210 murine leukemia cells, the compound demonstrates differential inhibitory activity against S-adenosylmethionine synthetase isozymes, with Ki values of 21 microM for isozyme I and 5.7 microM for isozyme II [6]. This selective inhibition pattern suggests distinct binding mechanisms and potential therapeutic applications [6].

The compound significantly affects protein methylation processes by interfering with methionine incorporation into macromolecules [10]. Research on Walker carcinosarcoma cells reveals that (2E)-4-Methoxy-2-butenoic acid causes dose-related depression of methionine pools and preferentially inhibits methylation reactions compared to general protein synthesis [10]. The ratio of L-[2-3H]methionine to L-[methyl-14C]methionine incorporation into proteins increases with drug concentration, confirming specific interference with protein methylation pathways [10].

| Target Enzyme | Organism/System | Inhibition Mechanism | Cofactor Dependence | Reference Citation |

|---|---|---|---|---|

| Aspartate aminotransferase | Pig/rat hepatocytes | Irreversible mechanism-based | Pyridoxal phosphate | [14] [22] |

| Tryptophan synthase | Escherichia coli | Pyridoxal phosphate-dependent | Pyridoxal phosphate | [13] [22] |

| δ-Aminolevulinic acid synthetase | Rat | Pyridoxal phosphate-dependent | Pyridoxal phosphate | [13] [22] |

| Serine hydroxymethyltransferase | Walker carcinoma | Pyridoxal phosphate-dependent | Pyridoxal phosphate | [13] [22] |

| S-adenosylmethionine synthetase | L1210 murine leukemia cells | Competitive inhibition | Not specified | [6] |

| L-methionine tRNA aminoacylase | Various systems | Reversible inhibition | Not specified | [10] [13] |

The antimetabolite effects extend to inhibition of L-methionine tRNA aminoacylation, demonstrating the compound's broad impact on methionine-dependent cellular processes [10] [13]. This inhibition contributes to the overall disruption of protein synthesis and cellular growth, particularly in rapidly dividing cells such as bacteria and cancer cells [10] [13]. The compound's ability to function as a methionine antimetabolite is further evidenced by the reversal of its inhibitory effects upon addition of excess methionine to culture systems [2] [12].

Cellular adaptation mechanisms to (2E)-4-Methoxy-2-butenoic acid treatment include compensatory increases in tRNA methylase activity and elevated intracellular levels of S-adenosyl-L-methionine, suggesting that cells attempt to maintain methylation homeostasis under antimetabolite stress [10]. These adaptive responses provide insights into the cellular targets and mechanisms of action of this compound [10].

Structure-Activity Relationships in Cancer Cell Line Models

The structure-activity relationships of (2E)-4-Methoxy-2-butenoic acid in cancer cell systems reveal critical molecular features that determine its biological efficacy and selectivity [5] [6] [10]. The compound's activity against cancer cell lines is primarily mediated through its unique structural characteristics, including the methoxy group at the C4 position, the trans (E) configuration, and the α,β-unsaturated carboxylic acid framework [11] [14] [21].

In Walker carcinosarcoma cell models, (2E)-4-Methoxy-2-butenoic acid demonstrates potent tumor growth inhibitory activity through multiple mechanisms [4] [10]. The compound causes significant inhibition of both growth and metabolism in these cancer cells, with effects becoming apparent within hours of treatment [10]. The primary mechanism involves interference with protein synthesis and methylation processes, leading to disrupted cellular homeostasis and reduced proliferation rates [10].

| Cell Line/Model | Effect Type | Ki Value (μM) | Mechanism | Reference Citation |

|---|---|---|---|---|

| Walker carcinosarcoma cells | Growth and metabolism inhibition | Not specified | Protein synthesis/methylation inhibition | [4] [10] |

| L1210 murine leukemia cells (isozyme I) | S-adenosylmethionine synthetase inhibition | 21 | Competitive with methionine | [6] |

| L1210 murine leukemia cells (isozyme II) | S-adenosylmethionine synthetase inhibition | 5.7 | Competitive with methionine | [6] |

| General tumor cell metabolism | Methionine antimetabolite activity | Not specified | Amino acid analog interference | [10] [13] |

The methoxy substituent at the C4 position is essential for the compound's mechanism-based inhibitory activity against pyridoxal phosphate-dependent enzymes in cancer cells [11] [14] [21]. This structural feature enables the formation of stable enzyme-substrate adducts that irreversibly inactivate target enzymes critical for cancer cell metabolism [11] [14]. The vinyl ether functionality created by the methoxy group and the adjacent double bond system provides the electronic characteristics necessary for effective enzyme inhibition [11] [21].

The trans (E) stereochemistry at the C2-C3 double bond is crucial for optimal binding affinity to target enzymes in cancer cell systems [7] [8] [11]. Studies comparing stereoisomers demonstrate that the trans configuration provides superior enzyme binding characteristics and enhanced biological activity compared to the cis isomer [7] [8]. This stereochemical requirement reflects the precise spatial arrangements needed for effective enzyme-inhibitor interactions [8] [11].

| Structural Feature | Contribution to Activity | Effect on Selectivity | Reference Citation |

|---|---|---|---|

| Methoxy group at C4 position | Essential for mechanism-based inhibition | Enhances specificity for PLP enzymes | [11] [14] [21] |

| Trans (E) configuration at C2-C3 | Required for optimal enzyme binding | Improves binding affinity | [7] [8] [11] |

| Carboxylic acid functionality | Important for cellular uptake | Affects transport properties | [2] [10] |

| α,β-Unsaturated system | Critical for Michael acceptor properties | Increases reactivity | [5] [11] |

| Vinyl ether conjugation | Key for pyridoxal phosphate adduct formation | Determines inhibition mechanism | [11] [14] [21] |

The α,β-unsaturated carboxylic acid system contributes to the compound's activity through its function as a Michael acceptor, enabling covalent modification of cellular nucleophiles [5] [11]. This electrophilic character enhances the compound's ability to form stable adducts with target enzymes and cellular components in cancer cells [5]. The carboxylic acid functionality also facilitates cellular uptake through amino acid transport systems, contributing to the compound's bioavailability in cancer cell models [2] [10].

Comparative studies with related compounds demonstrate that structural modifications significantly impact anticancer activity and selectivity [5] [6]. The specific combination of structural features in (2E)-4-Methoxy-2-butenoic acid provides optimal balance between potency and selectivity for cancer cell targets [11] [14].

Interference with Amino Acid Biosynthesis Pathways

(2E)-4-Methoxy-2-butenoic acid exerts profound effects on amino acid biosynthesis pathways through multiple interconnected mechanisms that disrupt cellular metabolism and growth [7] [8] [13]. The compound's interference with these essential biosynthetic processes represents a primary mode of action against both microbial and cancer cell targets [11] [13] [22].

The compound functions as a mechanism-based inhibitor of pyridoxal phosphate-dependent enzymes that are central to amino acid biosynthesis [11] [13] [14]. These enzymes catalyze critical transamination, decarboxylation, and elimination reactions required for the synthesis of essential amino acids [13] [22]. The irreversible inhibition occurs through formation of stable covalent adducts between the compound and enzyme-bound pyridoxal phosphate, effectively removing these enzymes from the active enzyme pool [11] [14].

Aspartate aminotransferase, a key enzyme in aspartate and asparagine biosynthesis, is irreversibly inhibited by (2E)-4-Methoxy-2-butenoic acid through a mechanism-based process [14] [22]. The compound acts as a substrate analog that undergoes partial enzymatic processing before forming a stable, inhibitory complex with the enzyme [14]. This inhibition disrupts the biosynthesis of aspartate-derived amino acids, including asparagine, methionine, threonine, and lysine [13] [22].

Tryptophan synthase, responsible for the final step in tryptophan biosynthesis, is significantly inhibited by the compound in Escherichia coli systems [13] [22]. This inhibition leads to tryptophan auxotrophy and impaired protein synthesis, particularly affecting rapidly growing cells that have high tryptophan requirements [13]. The specificity for tryptophan synthase demonstrates the compound's ability to target specific branches of amino acid biosynthesis [22].

The compound also interferes with serine and glycine metabolism through inhibition of serine hydroxymethyltransferase [13] [22]. This enzyme catalyzes the interconversion of serine and glycine, two amino acids that are essential for purine biosynthesis, methylation reactions, and protein synthesis [13]. Inhibition of this enzyme disrupts one-carbon metabolism and affects cellular methylation capacity [13] [22].

δ-Aminolevulinic acid synthetase, the rate-limiting enzyme in heme biosynthesis, is inhibited by (2E)-4-Methoxy-2-butenoic acid, leading to reduced heme production and impaired cellular respiration [13] [22]. This effect is particularly significant in rapidly proliferating cells that have high energy demands and heme requirements [13].

The biosynthetic pathway of (2E)-4-Methoxy-2-butenoic acid itself involves complex modifications of glutamate through a series of enzymatic transformations [7] [8]. The pathway includes hydroxylation, dehydration, decarboxylation, and methylation steps that convert glutamate into the final methoxyvinylglycine product [7] [8]. Understanding this biosynthetic pathway provides insights into potential targets for modulating the compound's production and activity [8].

The compound's interference with methionine biosynthesis is particularly significant, as methionine serves as the primary methyl donor for cellular methylation reactions [6] [10] [13]. Disruption of methionine metabolism affects DNA methylation, protein methylation, and the synthesis of other methylated metabolites essential for cellular function [10] [13]. The compound's ability to function as a methionine antimetabolite contributes to its broad effects on cellular metabolism [10] [13].

Research demonstrates that the compound affects amino acid transport systems in addition to biosynthetic enzymes [2] [10]. The structural similarity to natural amino acids allows the compound to compete with endogenous amino acids for cellular uptake, further disrupting amino acid homeostasis [2] [10]. This transport interference amplifies the compound's effects on amino acid metabolism and cellular growth [10].

Role as Dienophile in Heterocyclic Compound Construction

(2E)-4-Methoxy-2-butenoic acid serves as a valuable dienophile in Diels-Alder cycloaddition reactions, enabling the construction of complex heterocyclic compounds with high regio- and stereoselectivity. The compound's α,β-unsaturated carboxylic acid structure provides the necessary electronic properties for effective participation in [4+2] cycloaddition reactions [1] [2].

The electron-withdrawing carboxyl group enhances the dienophile character of (2E)-4-Methoxy-2-butenoic acid, making it reactive toward electron-rich dienes. The compound demonstrates moderate reactivity compared to highly activated dienophiles such as maleic anhydride or dimethyl acetylenedicarboxylate, but offers superior regioselectivity in cycloaddition reactions [1] [2]. When employed with substituted dienes, the reaction typically proceeds under thermal conditions (80-150°C) to afford cyclohexene derivatives with retained stereochemistry [1] [3].

Research has demonstrated that (2E)-4-Methoxy-2-butenoic acid participates effectively in hetero-Diels-Alder reactions with nitrogen-containing dienes, producing six-membered heterocyclic rings with high diastereoselectivity [4] [5]. The methoxy substituent at the 4-position influences the regioselectivity by directing the approach of the diene through electronic and steric effects [7]. Studies show that the compound exhibits excellent compatibility with various diene systems, including 2,2-dimethyl-2H-pyrans and azadienes, yielding complex polycyclic structures [1] [8].

Table 1: Dienophile Reactivity Comparison

| Dienophile | Molecular Formula | Molecular Weight (g/mol) | Electron-Withdrawing Groups | Reactivity Class |

|---|---|---|---|---|

| (2E)-4-Methoxy-2-butenoic acid | C5H8O3 | 116.12 | Carboxyl | Moderate |

| Maleic anhydride | C4H2O3 | 98.06 | Anhydride | High |

| Methyl acrylate | C4H6O2 | 86.09 | Ester | High |

| Dimethyl fumarate | C6H8O4 | 144.13 | Diester | High |

| Crotonaldehyde | C4H6O | 70.09 | Aldehyde | High |

| Dimethyl acetylenedicarboxylate | C6H6O4 | 142.11 | Diester | Very High |

The compound's utility in heterocyclic construction extends to the synthesis of biologically active molecules. For instance, cycloaddition reactions with furan derivatives produce oxa-bridged bicyclic systems that serve as precursors to natural product analogs [9] [10]. The stereochemical outcome of these reactions is predictable, with the endo product typically favored due to secondary orbital interactions [2] [3].

Michael Addition Substrates for Complex Molecule Assembly

(2E)-4-Methoxy-2-butenoic acid functions as an excellent Michael acceptor in conjugate addition reactions, facilitating the formation of carbon-carbon bonds essential for complex molecule assembly. The compound's α,β-unsaturated system provides an electrophilic β-carbon that readily accepts nucleophilic attack from various carbon and heteroatom nucleophiles [11] [12].

Michael addition reactions involving (2E)-4-Methoxy-2-butenoic acid typically proceed under mild basic conditions using enolate nucleophiles derived from active methylene compounds. The reaction shows excellent regioselectivity, with nucleophiles exclusively attacking the β-position (C-3) of the butenoic acid chain [11] [13]. The methoxy group at C-4 enhances the electrophilicity of the β-carbon through electron-withdrawing inductive effects while simultaneously providing steric direction for the incoming nucleophile [7].

Catalytic Michael addition reactions have been developed using Lewis acidic catalysts such as B(C6F5)3, which activate the α,β-unsaturated system toward nucleophilic attack [12]. These catalyzed reactions demonstrate broad substrate scope, accommodating aromatic and heteroaromatic nucleophiles with high regioselectivity. The reaction tolerates various functional groups, including esters, amides, and heterocycles, making it valuable for late-stage functionalization of complex molecules [12] [13].

Table 2: Michael Addition Reaction Parameters

| Substrate | Nucleophile Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| (2E)-4-Methoxy-2-butenoic acid | Enolate | Base catalyzed | 70-85 | β-addition |

| Methyl vinyl ketone | Aniline derivatives | B(C6F5)3 catalyzed | 60-90 | para-selective |

| Acrylonitrile | Enolate | Base catalyzed | 75-90 | β-addition |

| Ethyl crotonate | Enolate | Base catalyzed | 65-80 | β-addition |

| Cinnamaldehyde | Enolate | Base catalyzed | 43-60 | β-addition |

The compound exhibits exceptional behavior in asymmetric Michael addition reactions when employed with chiral catalysts. Enantioselective versions of these reactions have been developed using chiral secondary amine catalysts, achieving high enantiomeric excess values (85-95% ee) for the construction of stereogenic centers [14] [4]. The reaction mechanism involves the formation of a chiral dienamine intermediate that controls the stereochemical outcome of the addition [4].

Intramolecular Michael addition reactions using (2E)-4-Methoxy-2-butenoic acid derivatives enable the construction of cyclic structures with defined stereochemistry. These cyclization reactions are particularly valuable for synthesizing complex natural product frameworks and pharmaceutical intermediates [11] [15]. The compound's ability to participate in tandem Michael addition-cyclization sequences provides access to polycyclic structures in a single synthetic operation [15] [9].

Polymerization Precursors for Functional Material Development

(2E)-4-Methoxy-2-butenoic acid serves as a versatile precursor for the synthesis of functional polymeric materials through various polymerization pathways. The compound's unsaturated carboxylic acid functionality enables multiple modification strategies, including esterification, amidation, and direct polymerization, leading to materials with tailored properties [16] [17].

Methacrylated derivatives of (2E)-4-Methoxy-2-butenoic acid have been prepared through esterification with methacrylic acid, yielding polymerizable monomers suitable for radical polymerization . These methacrylated derivatives exhibit excellent polymerization characteristics, producing polymers with glass transition temperatures in the range of 45-65°C and good mechanical properties [16] [20]. The resulting polymers find applications in coatings, adhesives, and biomedical materials where controlled degradation is desired [16] .

The compound's incorporation into liquid crystalline polymers has been demonstrated through the synthesis of side-chain liquid crystalline polyacetylenes [16]. These materials exhibit thermotropic mesophases and have potential applications in optical devices and responsive materials. The methoxy substituent influences the liquid crystalline behavior by affecting the molecular packing and phase transition temperatures [16].

Table 3: Polymerization Precursor Properties

| Monomer Type | Functionality | Polymerization Method | Glass Transition Temp (°C) | Applications |

|---|---|---|---|---|

| Methacrylated derivatives | Difunctional | Free radical | 45-65 | Coatings |

| Acrylated derivatives | Difunctional | Free radical | 40-60 | Adhesives |

| Vinyl esters | Monofunctional | Free radical | 25-35 | Plasticizers |

| Itaconic acid derivatives | Difunctional | Free radical | 80-120 | High-performance materials |

| Fumaric acid derivatives | Difunctional | Free radical | 90-150 | Thermosets |

Biodegradable polymers derived from (2E)-4-Methoxy-2-butenoic acid have been developed for sustainable material applications [22] . These polymers undergo controlled degradation through hydrolysis of the ester linkages, making them suitable for temporary applications such as packaging materials and medical devices. The degradation rate can be controlled by adjusting the polymer composition and molecular weight [22] [20].

The compound's utility in creating functional materials extends to the development of responsive polymers that exhibit property changes in response to external stimuli [17]. pH-responsive polymers incorporating (2E)-4-Methoxy-2-butenoic acid units show swelling behavior in aqueous media, making them useful for drug delivery applications and environmental sensing [17] [22].

Protecting Group Strategies in Peptide Mimetic Design

(2E)-4-Methoxy-2-butenoic acid and its derivatives play crucial roles in protecting group strategies for peptide mimetic synthesis, offering unique advantages in terms of stability, selectivity, and deprotection conditions. The compound's carboxylic acid functionality can be converted to various protecting groups that are compatible with standard peptide synthesis protocols [23] [24].

The methoxycarbonyl protecting group derived from (2E)-4-Methoxy-2-butenoic acid provides moderate stability under both acidic and basic conditions, making it suitable for multi-step peptide synthesis [25] . This protecting group can be selectively removed under mild acidic conditions without affecting other protecting groups commonly used in peptide chemistry [23] [24]. The compound's E-configuration ensures predictable reactivity patterns and minimizes side reactions during synthesis [25] [27].

Table 4: Protecting Group Strategies in Peptide Synthesis

| Protecting Group | Amino Acid | Deprotection Conditions | Stability | Application |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | General | TFA/acid | Acid labile | Solid-phase synthesis |

| Fmoc (9-Fluorenylmethoxycarbonyl) | General | Piperidine/base | Base labile | Solid-phase synthesis |

| Cbz (Benzyloxycarbonyl) | General | H2/Pd or HBr/AcOH | Hydrogenolysis | Solution synthesis |

| Methoxycarbonyl | Specific derivatives | Mild acid | Moderate | Peptide mimetics |

| Allyloxycarbonyl | Specific derivatives | Pd(0) catalysis | Mild conditions | Orthogonal protection |

The compound's application in peptide mimetic design extends to the protection of hydroxyl groups, where it forms stable esters that can be selectively removed without affecting peptide bonds [25] [28]. This selectivity is particularly valuable in the synthesis of complex peptide analogs containing multiple functional groups [23] [24]. The protecting group strategy enables the preparation of peptide mimetics with non-natural amino acid residues that enhance biological activity or stability [29] [28].

Orthogonal protection strategies utilizing (2E)-4-Methoxy-2-butenoic acid derivatives have been developed for the synthesis of cyclic peptides and peptide conjugates [27] [24]. These strategies allow for the selective modification of specific amino acid residues while maintaining the integrity of the peptide backbone [23] [30]. The compound's compatibility with various coupling reagents and reaction conditions makes it a valuable tool in peptide medicinal chemistry [27] [24].

Table 5: Heterocyclic Construction Methodologies

| Reaction Type | Starting Materials | Product Type | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Diels-Alder cycloaddition | Diene + dienophile | Cyclohexene derivatives | 60-90 | High regio/stereo |

| Hetero-Diels-Alder | Hetero-diene + dienophile | Heterocyclic rings | 50-80 | Good |

| Cyclization via Michael addition | α,β-unsaturated + nucleophile | Substituted cycles | 65-85 | Moderate |

| Multicomponent reaction | Multiple components | Complex heterocycles | 40-70 | Variable |

| Ring-closing metathesis | Diene metathesis | Macrocycles | 70-95 | High |

The compound's role in solid-phase peptide synthesis has been explored through the development of resin-bound protecting groups that can be cleaved under mild conditions [28] [31]. These protecting groups maintain the integrity of the peptide-resin linkage while allowing for selective deprotection of specific functional groups [24] [28]. The approach enables the synthesis of complex peptide mimetics with high purity and yield [23] [31].

Table 6: Key Physicochemical Properties of (2E)-4-Methoxy-2-butenoic Acid

| Property | Value | Method | Relevance |

|---|---|---|---|

| Molecular Weight | 116.12 g/mol | Calculated | Molecular size |

| Melting Point | 66-67°C | Experimental | Crystallinity |

| Boiling Point | 248.3°C (predicted) | Predicted | Volatility |

| Density | 1.098 ± 0.06 g/cm³ | Calculated | Physical state |

| pKa | 4.37 ± 0.10 | Calculated | Acidity |

| LogP | 0.27 | Calculated | Lipophilicity |

| Flash Point | 88°C (estimated) | Estimated | Safety |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant